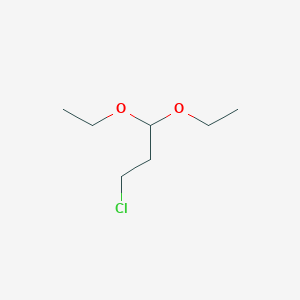

3-Chloro-1,1-diethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60136. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1,1-diethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHONHDWVLPPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189048 | |

| Record name | 3-Chloro-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Chloropropionaldehyde diethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35573-93-4 | |

| Record name | 3-Chloro-1,1-diethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35573-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1-diethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035573934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35573-93-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1,1-diethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,1-diethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identity: Physicochemical and Spectroscopic Profile

An In-Depth Technical Guide to 3-Chloro-1,1-diethoxypropane (CAS 35573-93-4)

This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the compound's synthesis, reactivity, and application with a focus on the underlying chemical principles and practical laboratory considerations.

This compound, also known as β-chloropropionaldehyde diethyl acetal, is a halogenated ether that serves as a stable, protected form of the highly reactive 3-chloropropionaldehyde.[1] This protection strategy is fundamental to its utility, allowing chemists to perform selective modifications at the chloro-substituted carbon before unmasking the aldehyde functionality. Its identity is defined by the following properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 35573-93-4 | [1][2][3] |

| Molecular Formula | C₇H₁₅ClO₂ | [1][2][4] |

| Molecular Weight | 166.65 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [1][5] |

| Density | 0.995 g/mL at 25 °C | [2][5] |

| Boiling Point | 84 °C at 25 mm Hg (3.33 kPa) | [2][5] |

| Refractive Index (n²⁰/D) | 1.420 | [2][5] |

| Flash Point | 98 °F (36.7 °C) | [2][5] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(CCCl)OCC | [1][4] |

| InChIKey | NXHONHDWVLPPCS-UHFFFAOYSA-N |[1][4] |

Visualizing the Molecular Architecture

The structure features a primary alkyl chloride and a diethyl acetal on a propane backbone. This duality is the source of its synthetic versatility.

Caption: Workflow for the synthesis and purification of the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the primary chloride is an excellent electrophile for Sₙ2 reactions.

Key Reaction Pathways

-

Acetal Deprotection (Aldehyde Generation): Treatment with aqueous acid (e.g., dilute HCl, acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality. This is typically performed as the final step in a synthetic sequence after the chloride has been modified.

-

Nucleophilic Substitution (Chloride Displacement): The primary chloride is readily displaced by a wide range of nucleophiles, including amines, cyanides, azides, thiolates, and organometallic reagents. This allows for the introduction of diverse functionalities at the 3-position.

This differential reactivity allows for a two-stage functionalization, making it a valuable three-carbon (C3) building block.

Caption: Key reaction pathways illustrating the compound's dual reactivity.

Applications in Drug Discovery and Complex Synthesis

The role of chlorinated molecules in pharmaceuticals is well-established, with chlorine substitution often enhancing biological activity or modifying pharmacokinetic properties. [6]this compound serves as a key intermediate for introducing functionalized propyl chains in the synthesis of biologically active molecules.

Case Study: Synthesis of Nucleoamino Acids

One notable application is in the synthesis of amino acids containing nucleotide bases, which are building blocks for peptide nucleic acids (PNAs) and other therapeutic candidates. [7]For example, it can be used to alkylate a protected nucleobase, followed by conversion of the chloro group to an amino acid moiety.

Exemplary Workflow: Synthesis of a Protected Nucleoamino Acid Ester

-

Alkylation: A protected nucleobase (e.g., N-benzoyl adenine) is deprotonated with a strong base (e.g., NaH) and reacted with this compound. The chloride is displaced to form the N-alkylated product.

-

Azide Formation: The resulting acetal is treated with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to convert the terminal chloride to an azide.

-

Aldehyde Deprotection: The acetal is hydrolyzed under mild acidic conditions to yield the corresponding aldehyde.

-

Oxidation: The aldehyde is oxidized to a carboxylic acid using an appropriate oxidant (e.g., Pinnick oxidation with NaClO₂).

-

Reduction: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).

-

Protection: The resulting amino acid is typically protected (e.g., as a Boc-derivative) for further use in peptide synthesis.

This sequence effectively transforms the simple C3 chloro-acetal into a complex, chiral-optional amino acid side chain, demonstrating its power as a synthetic intermediate.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is non-negotiable. This compound is a flammable liquid and an irritant. [1][8][9] Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor | [1][9] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][9] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][9]|

Handling and Storage Protocol

-

Engineering Controls: Work exclusively in a certified chemical fume hood with adequate ventilation. [8][9]Ensure a safety shower and eyewash station are immediately accessible. [8]* Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. [8][9]* Handling: Ground and bond containers when transferring material to prevent static discharge. [9]Use non-sparking tools. [9]Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [8][9]Keep away from heat, sparks, open flames, and strong oxidizing agents. [2][8]Recommended storage temperature is 2-8°C. [2][3][5]Some suppliers provide the material stabilized with calcium carbonate. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and orthogonal reactivity of its acetal and alkyl chloride functionalities. This allows for its use as a robust C3 synthon, enabling the construction of complex molecular architectures essential for pharmaceutical research and materials science. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

- Organic Syntheses. Acrolein diethyl acetal. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0017

- Organic Syntheses. Acrolein, diethyl acetal. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0307

- EvitaChem. Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3. URL: https://www.evitachem.com/product/acrolein-diethyl-acetal-cas-3054-95-3

- PubChem. This compound | C7H15ClO2 | CID 96217. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96217

- Fluorochem. Safety Data Sheet - this compound. URL: https://www.fluorochem.co.uk/images/sds/fc03587.pdf

- ChemBK. This compound. URL: https://www.chembk.com/en/chem/3-chloro-1,1-diethoxypropane

- ECHEMI. This compound SDS, 35573-93-4 Safety Data Sheets. URL: https://www.echemi.com/sds/3-chloro-1,1-diethoxypropane-cas-35573-93-4.html

- lifechem pharma. Best Producer Of Acrolein Diethyl Acetal 0.96 In India. URL: https://lifechempharma.com/acrolein-diethyl-acetal-96/

- Google Patents. US2626283A - Preparation of acrolein acetal. URL: https://patents.google.

- Chemsrc. This compound | CAS#:35573-93-4. URL: https://www.chemsrc.com/en/cas/35573-93-4_1020038.html

- Pharmaffiliates. CAS No : 35573-93-4 | Product Name : this compound. URL: https://www.pharmaffiliates.com/en/3-chloro-1-1-diethoxypropane-cas-no-35573-93-4

- FDA Global Substance Registration System. This compound. URL: https://gsrs.

- Sigma-Aldrich. SAFETY DATA SHEET - 3-Chloropropionaldehyde diethyl acetal. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w200220

- PubChemLite. This compound (C7H15ClO2). URL: https://pubchemlite.org/compound/3-chloro-1,1-diethoxypropane/NXHONHDWVLPPCS-UHFFFAOYSA-N

- ChemicalBook. 35573-93-4(3-Chloropropionaldehyde diethylacetal). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6220800.htm

- Chemistry Steps. Formation and Reactions of Acetals. URL: https://www.chemistrysteps.

- Seven Chongqing Chemdad Co., Ltd. 3-Chloropropionaldehyde diethylacetal. URL: https://www.chemdad.com/3-chloropropionaldehyde-diethylacetal-cas-35573-93-4/

- Chemistry Steps. Acetals and Hemiacetals with Practice Problems. URL: https://www.chemistrysteps.com/acetals-and-hemiacetals-with-practice-problems/

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954191/

Sources

- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:35573-93-4 | Chemsrc [chemsrc.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Chloro-1,1-diethoxypropane (C₇H₁₅ClO₂)

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-1,1-diethoxypropane, a valuable bifunctional reagent in modern organic synthesis. Known also as 3-chloropropionaldehyde diethyl acetal, this compound serves as a stable, protected form of 3-chloropropionaldehyde, a versatile three-carbon (C3) electrophilic building block. Its structure combines the latent reactivity of an aldehyde, masked as a diethyl acetal, with a primary alkyl chloride suitable for nucleophilic substitution. This unique combination allows for sequential, controlled introduction of functionality, making it a cornerstone reagent in the synthesis of complex pharmaceutical intermediates, heterocyclic compounds, and fine chemicals. This document will detail its physicochemical properties, synthesis, spectroscopic signature, reactivity profile, and best practices for its application and handling in a research setting.

Physicochemical and Structural Properties

The utility of a reagent begins with a thorough understanding of its fundamental properties. This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its key identifiers and properties are summarized below for quick reference. The acetal functional group is sensitive to acid-catalyzed hydrolysis; therefore, the reagent is often stabilized with a solid acid scavenger like calcium carbonate (CaCO₃) to prevent degradation during storage.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₅ClO₂ | [1][4][5] |

| Molecular Weight | 166.65 g/mol | [5][6][7][8] |

| CAS Number | 35573-93-4 | [1][7][8] |

| IUPAC Name | This compound | [1][8] |

| Common Synonyms | 3-Chloropropionaldehyde diethyl acetal, β-Chloropropionaldehyde diethyl acetal | [1][2][6] |

| Density | 0.995 g/cm³ at 25 °C | [9] |

| Boiling Point | 84 °C at 25 mmHg | [2][9] |

| Flash Point | 54 °C (129.2 °F) | |

| Refractive Index (n²⁰/D) | 1.420 | [2][9] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [9] |

Molecular Structure

The structure of this compound is fundamental to its reactivity. The molecule is achiral.[4] The acetal at the C1 position protects the aldehyde, rendering it inert to many nucleophiles and bases, while the primary chloride at the C3 position provides a reactive site for Sₙ2 reactions.

Caption: 2D structure of this compound.

Synthesis and Mechanism

From a retrosynthetic perspective, this compound is derived from acrolein. The most common laboratory and industrial synthesis involves the reaction of acrolein with an excess of anhydrous ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl).[9] This process is a well-established method for both acetal formation and hydrohalogenation.

Mechanism Causality:

-

Protonation: The process initiates with the protonation of the carbonyl oxygen of acrolein by HCl, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack (Ethanol): An ethanol molecule attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Second Protonation & Water Elimination: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (H₂O). Elimination of water generates a resonance-stabilized oxocarbenium ion.

-

Acetal Formation: A second molecule of ethanol attacks the oxocarbenium ion, and subsequent deprotonation yields the diethyl acetal of acrolein (3,3-diethoxy-1-propene).

-

Hydrochlorination: The HCl present in the reaction medium then adds across the alkene double bond according to Markovnikov's rule. However, due to the electron-withdrawing nature of the adjacent acetal, the reaction proceeds to place the chloride on the terminal carbon (C3), an apparent "anti-Markovnikov" addition, to yield the final product.

Caption: Synthesis pathway of this compound.

Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. This is achieved through a combination of standard spectroscopic techniques. While raw spectra are available from databases,[1] understanding the expected signals is key for any practicing scientist.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint.

-

Triplet (δ ≈ 1.2 ppm, 6H): The six protons of the two methyl (CH₃) groups of the ethoxy moieties, split by the adjacent methylene groups.

-

Quartet (δ ≈ 3.5-3.7 ppm, 4H): The four protons of the two methylene (OCH₂) groups of the ethoxy moieties, split by the methyl groups.

-

Triplet (δ ≈ 3.6 ppm, 2H): The two protons of the methylene group adjacent to the chlorine (ClCH₂), split by the neighboring CH₂ group.

-

Multiplet (δ ≈ 2.1 ppm, 2H): The central methylene group protons (CH₂-C-Cl), appearing as a multiplet due to coupling with both the methine and the chloro-adjacent methylene.

-

Triplet (δ ≈ 4.7 ppm, 1H): The single proton of the acetal methine group (CH(OEt)₂), split by the adjacent methylene group.

-

-

¹³C NMR (Carbon NMR):

-

δ ≈ 15 ppm: Methyl carbons of the ethoxy groups.

-

δ ≈ 60-62 ppm: Methylene carbons of the ethoxy groups.

-

δ ≈ 35-38 ppm: Central methylene carbon (C2).

-

δ ≈ 41-43 ppm: Methylene carbon bonded to chlorine (C3).

-

δ ≈ 101-103 ppm: Acetal methine carbon (C1).

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of a strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and the presence of strong C-O ether stretches.

-

2850-3000 cm⁻¹: C-H stretching from the alkyl groups.

-

1050-1150 cm⁻¹: Strong, characteristic C-O-C stretching bands of the acetal.

-

650-750 cm⁻¹: C-Cl stretching band.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will typically show fragmentation patterns characteristic of acetals and alkyl halides. A key diagnostic feature is the loss of an ethoxy group (-OEt) from the molecular ion. The presence of the chlorine atom will be evident from the characteristic M+2 isotope peak for the ³⁷Cl isotope, with an intensity approximately one-third that of the M peak (³⁵Cl).[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable to bases and nucleophiles, while the alkyl chloride is an excellent electrophile for Sₙ2 reactions.

As a C3 Aldehyde Synthon

The primary application is as a synthon for 3-substituted propanals. A common workflow involves:

-

Nucleophilic Substitution: Reaction with a nucleophile (e.g., Grignard reagents, organocuprates, cyanide, amines, thiolates) displaces the chloride ion.

-

Deprotection: The resulting substituted acetal is then hydrolyzed under acidic conditions (e.g., aqueous HCl, acetic acid, or using a solid acid resin) to reveal the aldehyde functionality.

Caption: General workflow for using the reagent as a C3 synthon.

This strategy has been employed in the synthesis of complex molecules, including acyclic analogs of 5,6,7,8-tetrahydrofolic acid, where the three-carbon chain is a critical structural element.[2]

Experimental Protocol: Grignard Reaction and Deprotection

This protocol provides a self-validating system for the synthesis of 5-phenyl-1,1-diethoxypentane and its subsequent conversion to 5-phenylpentanal.

Objective: To demonstrate the sequential reactivity of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Iodine crystal (as initiator)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

Part A: Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine. Add a solution of bromobenzene (1.0 eq.) in anhydrous ether via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium has reacted.

-

Nucleophilic Substitution: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous ether dropwise, maintaining the temperature below 10 °C. Causality Note: This exothermic reaction must be controlled to prevent side reactions.

-

Workup: After the addition is complete, stir the reaction at room temperature for 2-4 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification & Validation: Filter the solution and concentrate under reduced pressure. The crude product, 5-phenyl-1,1-diethoxypentane, can be purified by vacuum distillation or column chromatography. Confirm its identity using NMR and IR spectroscopy as described in Section 4.0 (noting the addition of phenyl signals).

Part B: Acetal Deprotection

-

Hydrolysis: Dissolve the purified acetal from Part A in a mixture of THF and 1 M HCl. Stir the biphasic mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Neutralize the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether (3x).

-

Purification & Validation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 5-phenylpentanal. The product can be further purified by distillation. Confirm the structure by observing the appearance of an aldehyde proton signal (δ ≈ 9.8 ppm) in the ¹H NMR spectrum and a strong C=O stretch (≈ 1725 cm⁻¹) in the IR spectrum.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is a flammable liquid and an irritant.

-

GHS Classification: Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), May cause respiratory irritation (Category 3).[11]

-

Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark).[3]

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[3][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][11]

-

Ground and bond containers when transferring material to prevent static discharge.[11]

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[3]

-

Storage:

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

References

- Global Substance Registration System (GSRS). This compound. [Link]

- Pharmaffiliates (n.d.). This compound. [Link]

- PubChemLite (2025). This compound (C7H15ClO2). [Link]

- ChemBK (2024). This compound. [Link]

- PubChem (n.d.). This compound.

- Protheragen (n.d.). 3-Chloropropionaldehyde diethylacetal. [Link]

- Chemdad Co., Ltd (n.d.). 3-Chloropropionaldehyde diethylacetal. [Link]

- Chemsrc (2025). This compound. [Link]

- Matrix Fine Chemicals (n.d.). This compound. [Link]

Sources

- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. biosynth.com [biosynth.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Chloropropionaldehyde diethylacetal - Protheragen [protheragen.ai]

- 7. 35573-93-4 CAS Manufactory [m.chemicalbook.com]

- 8. This compound | CAS 35573-93-4 [matrix-fine-chemicals.com]

- 9. chembk.com [chembk.com]

- 10. PubChemLite - this compound (C7H15ClO2) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1,1-diethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point and density of 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a key chemical intermediate in various synthetic applications. This document will delve into the theoretical basis for these properties, provide detailed experimental protocols for their determination, and present the relevant data in a clear and accessible format.

Core Physicochemical Data

The boiling point and density are fundamental physical constants that are critical for the identification, purification, and safe handling of chemical compounds. For this compound, these values are influenced by its molecular structure, including the presence of a chlorine atom and two ethoxy groups.

| Property | Value | Conditions |

| Boiling Point | 84 °C | at 25 mm Hg |

| 58.5-61.5 °C | at 3.5 Torr | |

| Density | 0.995 g/mL | at 25 °C |

| 0.979 g/cm³ | at 20 °C |

Note: The significant variation in boiling point with pressure underscores the necessity of conducting distillations of this compound under reduced pressure to avoid decomposition.

Understanding the Physicochemical Properties

The molecular structure of this compound dictates its physical properties. The presence of the polar carbon-chlorine bond and the ether linkages from the diethoxy groups introduces dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar alkanes of similar molecular weight. However, the absence of hydrogen bonding means its boiling point is lower than that of analogous alcohols.

The density of this compound is slightly less than that of water. As with most liquids, its density decreases with an increase in temperature due to the expansion of the liquid volume.

Experimental Determination of Boiling Point and Density

Accurate determination of the boiling point and density is crucial for verifying the purity of this compound. The following protocols are based on standard laboratory techniques.

Boiling Point Determination via Reduced Pressure Distillation

Given that this compound's boiling point is provided at reduced pressure, a simple distillation under vacuum is the most appropriate method for its determination and purification.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Initiating Distillation: Begin to evacuate the system slowly to the desired pressure (e.g., 25 mm Hg). Once the target pressure is stable, gradually heat the distilling flask using a heating mantle.

-

Data Collection: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected. Record the temperature at which the vapor temperature remains constant. This is the boiling point at the recorded pressure.

Density Determination using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid by accurately measuring a fixed volume.

Experimental Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath (e.g., 25 °C) until the liquid reaches thermal equilibrium. Carefully remove any excess liquid that has expanded.

-

Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.

-

Calculation: The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer and dividing by the known volume of the pycnometer.

Safety and Handling

This compound is a flammable liquid and an irritant to the eyes, skin, and respiratory system.[1][2][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[1][2]

Conclusion

The boiling point and density of this compound are critical parameters for its use in research and development. The data and protocols presented in this guide provide a solid foundation for the safe and effective handling and application of this compound. Adherence to precise experimental techniques is essential for obtaining accurate and reproducible results.

References

- This compound - ChemBK. (n.d.).

- 3-Chloropropionaldehyde diethylacetal - Protheragen. (n.d.).

- This compound | CAS#:35573-93-4 | Chemsrc. (n.d.).

- 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. ,Ltd. (n.d.).

- This compound | C7H15ClO2 | CID 96217 - PubChem. (n.d.).

- This compound - CAS Common Chemistry. (n.d.).

Sources

A Senior Application Scientist's Guide to the Solubility of 3-Chloro-1,1-diethoxypropane in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Chloro-1,1-diethoxypropane, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility. By understanding these core concepts, researchers can make informed decisions on solvent selection for reactions, purifications, and formulations, thereby optimizing experimental outcomes.

Introduction: The Practical Importance of Understanding Solubility

This compound (CAS No: 35573-93-4) is a versatile bifunctional molecule featuring both a chloroalkane and a diethyl acetal. Its utility in organic synthesis is significant, particularly in the introduction of a protected propionaldehyde moiety. The success of any reaction involving this compound is fundamentally tied to the choice of solvent. A well-chosen solvent will not only fully solubilize the reactants to ensure a homogeneous reaction medium but also remain inert to the reaction conditions and facilitate product isolation. Conversely, a poor solvent choice can lead to low yields, incomplete reactions, and complex purification challenges. This guide provides the foundational knowledge to navigate these critical decisions.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of this compound offers several clues to its solubility profile.

-

Polarity: The molecule possesses both polar and non-polar characteristics. The two ether linkages and the chlorine atom introduce polarity, while the seven-carbon aliphatic chain provides a non-polar character. The predicted XlogP value of 1.8 indicates a degree of lipophilicity.[3]

-

Hydrogen Bonding: this compound has no hydrogen bond donors. However, the oxygen atoms of the two ethoxy groups can act as hydrogen bond acceptors.[1] This is a crucial factor in its solubility in protic solvents like alcohols.

The interplay of these factors dictates its solubility in various organic solvents. The presence of hydrogen bond acceptors allows for miscibility with polar protic solvents, while the overall organic character and dipole moment contribute to its solubility in a range of polar aprotic and non-polar solvents.

Diagram: Key Molecular Features Influencing Solubility

The following diagram illustrates the key functional groups and properties of this compound that determine its interaction with different solvent types.

Caption: Molecular features of this compound and their interactions.

Solubility Data

While extensive quantitative solubility data for this compound is not widely published, a combination of reported qualitative data and predictions based on its chemical properties provides a strong framework for solvent selection.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent Name | Polarity Index | Solubility/Miscibility | Rationale for Interaction |

| Polar Protic | Methanol | 5.1 | Slightly Soluble[4] | Hydrogen bonding between the solvent's hydroxyl group (donor) and the solute's ether oxygens (acceptors). |

| Ethanol | 4.3 | Soluble[5] | Similar to methanol, with a slightly longer alkyl chain in the solvent, which is compatible with the solute's structure. | |

| Polar Aprotic | Acetone | 5.1 | Predicted to be Soluble/Miscible | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | Predicted to be Soluble/Miscible | Similar polarity and ether functionality. | |

| Ethyl Acetate | 4.4 | Slightly Soluble[4] | Moderate dipole-dipole interactions. | |

| Dichloromethane (DCM) | 3.1 | Predicted to be Soluble/Miscible | Effective at dissolving moderately polar and chlorinated organic compounds. | |

| Dimethylformamide (DMF) | 6.4 | Predicted to be Soluble/Miscible | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Predicted to be Soluble/Miscible | Highly polar aprotic solvent, effective for a wide range of organic compounds. | |

| Non-Polar | Diethyl Ether | 2.8 | Soluble[5] | "Like dissolves like" principle for ethers; weak dipole-dipole and van der Waals forces. |

| Toluene | 2.4 | Predicted to be Soluble/Miscible | van der Waals forces and compatibility of the non-polar regions. | |

| Hexane | 0.1 | Predicted to be Soluble/Miscible | van der Waals forces between the alkyl chains of the solute and solvent. | |

| Aqueous | Water | 10.2 | Insoluble[5] | The large non-polar alkyl chain outweighs the polar contributions of the ether and chloro groups for aqueous solubility. |

Polarity Index values are relative and sourced from common chromatography solvent charts.

Experimental Protocol for Solubility Determination

Given the limited availability of precise quantitative data, it is often necessary for researchers to perform their own solubility assessments for specific applications. The following protocol provides a reliable, step-by-step method for determining the solubility of this compound at ambient temperature.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given organic solvent at a specific concentration.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, hexane, ethanol)

-

Small, dry test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

Methodology:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Label each test tube with the name of the solvent to be tested.

-

Solvent Addition: Into each labeled test tube, add 1.0 mL of the respective organic solvent.

-

Solute Addition: Carefully add 100 µL (approximately 99.5 mg, given a density of 0.995 g/mL[5]) of this compound to the solvent in the test tube. This creates a test concentration of approximately 10% (v/v) or 100 mg/mL.

-

Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.

-

Observation: Allow the mixture to stand for 2-3 minutes and then observe the contents carefully against a well-lit background.

-

Soluble/Miscible: The solution is a single, clear, homogeneous phase with no visible droplets or cloudiness.

-

Partially Soluble: The solution appears cloudy, or a second distinct liquid layer is present, but the volume of the undissolved layer is visibly less than the initial 100 µL added.

-

Insoluble/Immiscible: Two distinct liquid layers are clearly visible, and the volume of the solute layer appears unchanged.

-

-

Record Keeping: Record the observations for each solvent in a laboratory notebook. For applications requiring more precise quantification, this qualitative test can be followed by gravimetric analysis of saturated solutions.

Diagram: Experimental Workflow

The following diagram outlines the decision-making process for the experimental determination of solubility.

Caption: Step-by-step experimental workflow for assessing solubility.

Conclusion and Practical Implications

This compound exhibits a broad solubility profile in common organic solvents, a direct consequence of its combined polar and non-polar structural features. It is generally soluble in alcohols, ethers, and other polar aprotic and non-polar solvents, but insoluble in water.[5] This versatile solubility makes it a highly adaptable reagent for a wide array of synthetic conditions.

For drug development professionals, this understanding is critical. When using this compound to synthesize an active pharmaceutical ingredient (API), the choice of solvent will directly impact reaction kinetics, impurity profiles, and the feasibility of downstream processing, such as crystallization or chromatographic purification. By leveraging the principles and data outlined in this guide, researchers can confidently select the optimal solvent system, minimizing trial and error and accelerating the development timeline.

References

- This compound - ChemBK. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Global Substance Registration System. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C7H15ClO2).

- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.

- Chemsrc. (n.d.). This compound | CAS#:35573-93-4.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 35573-93-4.

Sources

A Technical Guide to 3-Chloro-1,1-diethoxypropane: Structure, Properties, Synthesis, and Applications

Executive Summary: 3-Chloro-1,1-diethoxypropane is a bifunctional organic compound of significant interest to researchers and synthetic chemists. Featuring both a reactive alkyl chloride and a stable acetal protecting group, it serves as a versatile three-carbon building block for introducing aldehyde functionalities and extending carbon chains in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and its applications in modern organic synthesis.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical reagent is foundational to reproducible science. This compound is systematically named according to IUPAC nomenclature, which defines its structure as a three-carbon (propane) chain.[1] Carbon 1 is substituted with two ethoxy groups, forming a diethyl acetal, while carbon 3 bears a chloro substituent.[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 35573-93-4[1]

-

Common Synonyms: 3-Chloropropionaldehyde diethyl acetal, β-Chloropropionaldehyde diethyl acetal, 1-Chloro-3,3-diethoxypropane, 3,3-Diethoxypropyl chloride[1][4]

Structural Identifiers:

Visualizing the Structure

The molecule's architecture, featuring an acetal at one end and an alkyl halide at the other, is key to its synthetic utility.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, particularly concerning reaction setup, purification, and storage. This compound is a colorless liquid under standard conditions.[1][4]

| Property | Value | Source(s) |

| Molecular Weight | 166.65 g/mol | [1][2][6] |

| Appearance | Colorless liquid / oil | [1][4][7] |

| Density | 0.995 g/mL at 25°C | [2] |

| Boiling Point | 84°C at 25 mmHg (3.33 kPa) | [2] |

| 58.5-61.5°C at 3.5 Torr (0.47 kPa) | [5] | |

| Flash Point | 98°F (36.7°C) | [2] |

| Refractive Index (n²⁰/D) | 1.420 | [2] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [2] |

| Storage Temperature | 2-8°C recommended | [2][7] |

Synthesis: Acetalization and Hydrochlorination of Acrolein

The most common and efficient synthesis of this compound involves a one-pot reaction starting from acrolein and ethanol, with hydrogen chloride serving a dual role as both a catalyst and a reagent.[2]

Causality in Experimental Design: The choice of reagents and conditions is dictated by the reaction mechanism. The process involves two distinct transformations occurring concurrently:

-

Acid-Catalyzed Acetal Formation: The aldehyde group of acrolein reacts with two equivalents of ethanol to form the diethyl acetal. This reaction is catalyzed by a strong acid, in this case, hydrogen chloride.

-

Hydrochlorination: The electron-rich double bond of acrolein undergoes electrophilic addition with hydrogen chloride to form the 3-chloropropane backbone.

Controlling the reaction temperature by pre-cooling the reactants is crucial. Both acetalization and hydrochlorination are exothermic processes; maintaining a low temperature prevents the formation of unwanted byproducts and ensures selective addition.[2]

Synthetic Workflow Diagram

Sources

- 1. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C7H15ClO2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-Chloropropionaldehyde diethylacetal - Protheragen [protheragen.ai]

synonyms for 3-Chloro-1,1-diethoxypropane like 3-chloropropionaldehyde diethyl acetal

An In-Depth Technical Guide to 3-Chloro-1,1-diethoxypropane: Properties, Synthesis, and Applications

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. As a halogenated acetal, it serves as a stable, protected form of the reactive 3-chloropropionaldehyde. This functionality allows it to act as a key three-carbon building block for introducing a propyl chain with a terminal electrophilic site, which can be later deprotected to reveal a reactive aldehyde. Its unique structure facilitates the synthesis of a wide array of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reaction mechanisms, and applications, with a focus on its practical utility in a laboratory setting.

Nomenclature and Identification

Precise identification of chemical reagents is paramount for reproducibility and safety in research. This compound is known by a variety of synonyms across commercial and academic literature. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Common Synonyms:

Definitive Identifiers:

-

IUPAC Name: this compound[4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, ensuring safe handling, and predicting its behavior in reactions. This compound is a colorless liquid under standard conditions.[3][9]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅ClO₂ | [3][4][6][10] |

| Molecular Weight | 166.64 g/mol | [3][4] |

| Density | 0.995 g/mL at 25 °C | [1][2] |

| Boiling Point | 84 °C at 25 mm Hg | [1][2][12] |

| Flash Point | 54 °C (129.2 °F) | |

| Refractive Index (n²⁰/D) | 1.42 | [1][2] |

| Solubility | Insoluble in water; Soluble in alcohol, ether | [3][12] |

| Storage Conditions | 2-8°C, keep container tightly closed | [2] |

Synthesis and Mechanism

The most common laboratory and industrial synthesis of this compound involves the reaction of acrolein with an anhydrous ethanol solution saturated with hydrogen chloride.[12] This process leverages two fundamental organic reactions occurring in sequence: the hydrochlorination of an α,β-unsaturated aldehyde followed by the acid-catalyzed formation of an acetal.

Causality of Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical. Acetal formation is a reversible equilibrium reaction. The presence of water would shift the equilibrium back towards the aldehyde starting material, significantly reducing the yield.

-

Hydrogen Chloride (HCl): HCl serves a dual purpose. First, it acts as the reagent for the 1,4-conjugate addition (hydrochlorination) to the acrolein double bond. Second, it serves as the essential acid catalyst required to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ethanol during acetal formation.

-

Cooling: The reaction is typically performed at low temperatures. This is to control the high reactivity of acrolein and the exothermic nature of both the hydrochlorination and acetalization steps, preventing polymerization and other side reactions.

Below is a diagram illustrating the overall synthesis workflow.

Caption: Workflow for the synthesis of this compound.

The mechanism for the second stage, acetal formation, is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.

Caption: Mechanism of acid-catalyzed acetal formation.

Key Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its identity as a protected aldehyde with a reactive alkyl chloride tail. This bifunctional nature allows for selective transformations at either end of the molecule.

-

Grignard Reagent Formation: The chloropropyl group can be converted into a Grignard reagent. This transforms the electrophilic carbon into a nucleophilic one, enabling it to form new carbon-carbon bonds by reacting with electrophiles like ketones, aldehydes, or esters.[1][2]

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles (e.g., amines, cyanides, azides) to introduce new functional groups.

-

Synthesis of Bioactive Molecules: It has been explicitly used in the synthesis of complex molecules with potential therapeutic applications. For instance, it is a documented precursor for an acyclic analogue of 5,6,7,8-tetrahydrofolic acid and various nucleoamino acids, which are important in nucleotide and folate metabolism research.[1][2][11] The presence of chlorine in pharmaceuticals is widespread, with chlorine chemistry being integral to over 88% of top-selling drugs in the United States, highlighting the importance of chlorinated intermediates.[13]

The following diagram illustrates its role as a versatile synthetic intermediate.

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrolein (Pre-cooled)

-

Anhydrous Ethanol (Pre-cooled)

-

Hydrogen Chloride (gas)

-

Anhydrous Calcium Carbonate (for stabilization of the final product)[10][12]

-

Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer.

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

Preparation: Equip a 500 mL three-neck flask with a stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Acidification: Add 200 mL of pre-cooled anhydrous ethanol to the flask. Bubble dry hydrogen chloride gas through the ethanol with stirring while maintaining the temperature below 10°C until the solution is saturated. Rationale: This creates the acidic environment and provides the HCl reagent needed for the reaction.

-

Acrolein Addition: Slowly add 56 g (1.0 mole) of pre-cooled acrolein dropwise to the stirred, acidified ethanol solution. The rate of addition should be controlled to keep the internal temperature of the reaction mixture at or below 10°C. Rationale: Slow, cooled addition prevents runaway reactions and polymerization of the highly reactive acrolein.

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours. Then, allow the mixture to stand at a cool temperature (e.g., in a refrigerator at 2-8°C) for 24 hours. Rationale: This ensures the reaction goes to completion.

-

Neutralization & Workup: Pour the reaction mixture into a solution of sodium carbonate in water to neutralize the excess acid. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate. Rationale: Neutralization is crucial before distillation to prevent acid-catalyzed decomposition of the product upon heating.

-

Purification: Filter the drying agent and purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84°C at 25 mm Hg.[1][2] Rationale: Vacuum distillation allows the product to be purified at a lower temperature, minimizing thermal decomposition.

-

Stabilization: Add a small amount of anhydrous calcium carbonate or potassium carbonate to the purified product for storage.[10] Rationale: The stabilizer neutralizes any trace amounts of HCl that may form over time, which could otherwise catalyze the decomposition of the acetal.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

GHS Classification: It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7][8]

-

Hazards: Vapors may form explosive mixtures with air and are heavier than air, potentially traveling to an ignition source.[3] It is an irritant to the eyes, skin, and respiratory tract.[3][9][12]

-

Precautionary Measures:

-

Use in a well-ventilated area or outdoors (P271).[8]

-

Wear protective gloves, protective clothing, and eye/face protection (P280).[7][8]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).[8]

-

Store in a well-ventilated place and keep cool (P403+P235).[8]

Conclusion

This compound, also widely known as 3-chloropropionaldehyde diethyl acetal, is a fundamentally important reagent in synthetic chemistry. Its value is derived from its dual functionality as a protected aldehyde and a reactive alkyl halide. This guide has provided a detailed examination of its identity, properties, synthesis, and key applications, particularly as a versatile three-carbon synthon. The detailed experimental protocol and safety information offer a practical framework for its use by researchers and drug development professionals, enabling the strategic construction of complex molecular architectures.

References

- Chemsrc. (n.d.). This compound | CAS#:35573-93-4.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). β-Chloropropionaldehyde diethyl acetal. NIST Chemistry WebBook, SRD 69.

- Haz-Map. (n.d.). 3-Chloropropionaldehyde diethyl acetal. National Library of Medicine.

- Chemdad Co., Ltd. (n.d.). 3-Chloropropionaldehyde diethylacetal.

- ChemBK. (n.d.). This compound.

- Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration.

- de Souza, R. O. M. A., et al. (2014). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Química Nova, 37(5), 922-926.

- Manasa Life Sciences. (n.d.). 1,1-Diethoxypropane.

- Gribble, G. W. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Chemical Biology & Therapeutics, 1(1).

- INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48).

Sources

- 1. 3-Chloropropionaldehyde diethylacetal | 35573-93-4 [chemicalbook.com]

- 2. 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Chloropropionaldehyde diethylacetal(35573-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-Chloropropionaldehyde diethyl acetal [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 3-Chloropropionaldehyde diethyl acetal - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 35573-93-4 CAS Manufactory [m.chemicalbook.com]

- 11. This compound | CAS#:35573-93-4 | Chemsrc [chemsrc.com]

- 12. chembk.com [chembk.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding the Integrity of 3-Chloro-1,1-diethoxypropane: A Technical Guide to Stability and Storage

For Immediate Release

[City, State] – January 9, 2026 – For researchers, scientists, and professionals in drug development, maintaining the purity and stability of chemical intermediates is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), a key building block in various synthetic pathways. This document, grounded in scientific principles and field-proven practices, offers a detailed exploration of the compound's chemical vulnerabilities and outlines robust protocols to ensure its long-term integrity.

Executive Summary

This compound, also known as 3-chloropropionaldehyde diethyl acetal, is a flammable, colorless liquid that serves as a versatile intermediate in organic synthesis.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide elucidates the critical factors governing its shelf-life, focusing on degradation pathways, recommended storage parameters, and analytical methods for stability assessment. By adhering to the principles outlined herein, laboratories can mitigate the risks of degradation, ensuring the reliability and reproducibility of their research and development efforts.

Chemical Profile and Inherent Sensitivities

Understanding the molecular structure of this compound is fundamental to appreciating its stability profile. The presence of an acetal functional group and a chlorinated alkyl chain dictates its reactivity and potential degradation routes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClO₂ | [2] |

| Molecular Weight | 166.64 g/mol | [1] |

| Boiling Point | 84 °C @ 25 mmHg | [2] |

| Density | 0.995 g/mL at 25 °C | [2] |

| Flash Point | 36 °C | [3] |

| Appearance | Colorless liquid | [4] |

The compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[1][5]

Core Degradation Pathway: The Vulnerability of the Acetal Group

The primary route of degradation for this compound is the hydrolysis of the acetal functional group. Acetals are generally stable in neutral to strongly basic conditions but are susceptible to cleavage under acidic conditions, especially in the presence of water.[6][7]

The acid-catalyzed hydrolysis mechanism proceeds through protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which is then further hydrolyzed to yield 3-chloropropionaldehyde and ethanol.[8]

Caption: Acid-catalyzed hydrolysis of this compound.

This degradation is autocatalytic in nature, as the potential formation of hydrogen chloride (HCl) from the slow decomposition of the chlorinated tail can further accelerate the hydrolysis of the acetal.

The Role of Stabilizers: A Note on Calcium Carbonate

To counteract the potential for acid-catalyzed degradation, commercial preparations of this compound are often stabilized with a small amount of a weak base, such as calcium carbonate (CaCO₃).[2][9] Calcium carbonate acts as an acid scavenger, neutralizing any acidic impurities or degradation products that may form over time, thereby maintaining a pH environment that favors the stability of the acetal group.[6][10] The presence of this stabilizer significantly enhances the shelf-life of the compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are imperative:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | [9][11] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [12] |

| Container | Tightly sealed, upright container. | [5][9] |

| Light | Store in a dark place, away from direct sunlight. | |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [3] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to ensure the quality of this compound over time. The following protocols outline methods for assessing the purity and detecting degradation products.

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of the compound by subjecting it to elevated temperatures.[12][13]

-

Sample Preparation: Dispense aliquots of this compound into sealed, airtight vials made of an inert material (e.g., amber glass).

-

Storage Conditions: Place the vials in a temperature-controlled oven at 40°C ± 2°C.[4]

-

Time Points: Withdraw samples for analysis at initial (T=0), 1, 3, and 6-month intervals.[10]

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the GC-MS method outlined below.

-

Evaluation: A significant change is defined as a failure to meet the established purity specification. If a significant change is observed, further testing at an intermediate condition (e.g., 25°C ± 2°C) may be warranted.[12]

Caption: Workflow for an accelerated stability study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and detecting potential degradation products like 3-chloropropionaldehyde.[14][15]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating the analyte from its degradation products.[14]

Method Parameters (starting point):

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector (MS) | Scan range: 35-350 amu |

| Detector (FID) | Temperature: 270 °C |

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.[3]

-

Quantify the purity by calculating the peak area percentage using the FID data.

-

Screen for the presence of the primary degradation product, 3-chloropropionaldehyde, and other impurities by analyzing the mass spectra of other peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Hydrolysis

NMR spectroscopy is an excellent tool for real-time monitoring of chemical reactions, including the hydrolysis of acetals.[5] It allows for the simultaneous observation and quantification of the starting material, intermediates, and final products.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initiation of Hydrolysis: Add a small, controlled amount of an acidic solution (e.g., a solution of D₂O with a trace of DCl) to the NMR tube.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis:

-

Identify the characteristic signals for this compound (e.g., the acetal proton at ~4.5 ppm) and the aldehyde proton of the degradation product, 3-chloropropionaldehyde (at ~9.8 ppm).

-

Integrate the respective signals to determine the relative concentrations of the reactant and product over time.

-

Plot the concentration versus time to determine the kinetics of the hydrolysis reaction.[5]

-

Conclusion

The chemical integrity of this compound is best preserved through meticulous attention to storage and handling. By controlling temperature, excluding moisture and acidic contaminants, and utilizing inert atmospheric conditions, researchers can significantly extend the shelf-life of this valuable synthetic intermediate. The implementation of a routine stability testing program, employing analytical techniques such as GC-MS and NMR, provides a robust framework for quality assurance and ensures the reliability of experimental outcomes in drug discovery and development.

References

- Biosynth. (2022, May 5). Safety Data Sheet: this compound - Stabilized with CaCO3.

- Echemi. (n.d.). This compound SDS, 35573-93-4 Safety Data Sheets.

- ChemBK. (2024, April 9). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- U.S. Environmental Protection Agency. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1-Chloro-3-hydroxypropane, stabilized.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde.

- PubChem. (n.d.). Calcium Carbonate. National Center for Biotechnology Information.

- Haz-Map. (n.d.). 3-Chloropropionaldehyde diethyl acetal.

- CAS Common Chemistry. (n.d.). This compound.

- Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups.

- Chem Help ASAP. (2020, February 22). acetal protecting groups [Video]. YouTube. [Link]

- Laidler, K. J. (1967). The Mechanism of the Acetaldehyde Pyrolysis. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 298(1454), 495-512.

- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of organic chemistry, 74(1), 58–63.

- Gualdesi, M. S., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Magnetic Resonance in Chemistry, 50(7), 496-501.

- Pharma Beginners. (2020, January 25). Stability Study SOP as per ICH Guideline.

- Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food additives and contaminants, 15(4), 451–465.

- Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.

- Brereton, P., & Kelly, J. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.

- Lee, J., et al. (2016). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 587-593.

- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.

- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

- Organomation. (n.d.). GC-MS Sample Preparation.

- ChemBK. (2024, April 9). This compound.

Sources

- 1. scispace.com [scispace.com]

- 2. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gmpsop.com [gmpsop.com]

- 5. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. The mechanism of the acetaldehyde pyrolysis | Semantic Scholar [semanticscholar.org]

- 12. pharmabeginers.com [pharmabeginers.com]

- 13. epa.gov [epa.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Chloro-1,1-diethoxypropane: From Procurement to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

3-Chloro-1,1-diethoxypropane (CAS No. 35573-93-4), also known as 3-chloropropionaldehyde diethyl acetal, is a halogenated acetal that serves as a crucial intermediate in organic synthesis. Its bifunctional nature, possessing a reactive chloro group and a protected aldehyde, makes it a valuable precursor for introducing a three-carbon chain into a target molecule. This guide provides an in-depth technical overview of this compound, from sourcing and quality considerations to its practical applications in drug discovery and development, underpinned by established synthetic protocols and mechanistic insights. While it has been explored for its potential in cancer treatment and as an antiviral agent, its primary utility lies in the synthesis of complex organic molecules.[1]

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is readily available from a range of commercial suppliers, catering to diverse research and development needs.

| Supplier | Noteworthy Offerings |

| Sigma-Aldrich (Merck) | A well-established supplier offering various grades, often with detailed specifications and supporting documentation. |

| Fluorochem | Provides the compound, often stabilized with calcium carbonate, and offers a range of other specialized chemical reagents. |

| TCI Chemicals | Offers the product, typically stabilized with CaCO3, with specified purity levels suitable for research and synthesis.[2] |

| Alfa Aesar (Thermo Fisher Scientific) | A reliable source for a wide array of chemicals, including this compound, for laboratory and research purposes. |

| Echemi | An online marketplace listing multiple suppliers, including manufacturers like Greenbo Biochem, offering various purity grades.[3] |

| Chem-Impex International | A supplier of fine chemicals and intermediates for the pharmaceutical and biotech industries. |

| Carbosynth | A UK-based supplier providing a range of carbohydrates, nucleosides, and other fine chemicals.[2] |

| Biosynth | Offers this compound, stabilized with CaCO3, and provides high-quality reference standards.[1] |

Key Procurement Considerations:

-

Purity: For most synthetic applications, a purity of ≥95% is generally acceptable. However, for sensitive reactions or in the synthesis of active pharmaceutical ingredients (APIs), higher purity grades may be necessary.

-

Stabilizer: this compound is often supplied with a stabilizer, such as calcium carbonate (CaCO₃) or potassium carbonate (K₂CO₃), to prevent degradation.[2] The presence and identity of the stabilizer should be noted, as it may need to be removed before use in certain reactions.

-

Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity, identity, and other quality control parameters of the specific batch. A Safety Data Sheet (SDS) is also essential for safe handling and storage.

Synthesis of this compound: A Mechanistic Overview and Practical Protocol

A common and well-documented method for the synthesis of this compound involves the reaction of acrolein with ethanol in the presence of hydrogen chloride.[4][5]

The Underlying Chemistry: A Two-Step Process

The synthesis proceeds through a two-step mechanism:

-

1,4-Conjugate Addition: The reaction is initiated by the protonation of the carbonyl oxygen of acrolein by the strong acid, hydrogen chloride. This activation facilitates the nucleophilic attack of ethanol at the β-carbon of the α,β-unsaturated aldehyde.

-

Acetal Formation: The resulting enol intermediate rapidly tautomerizes to the more stable β-ethoxypropionaldehyde. This aldehyde then undergoes a standard acid-catalyzed acetalization with a second molecule of ethanol to yield the final product, this compound. The chloride ion from HCl adds to the terminal carbon of the double bond.

Caption: Synthesis of this compound.

A Self-Validating Experimental Protocol

The following protocol is adapted from established procedures and is intended for use by trained organic chemists in a well-ventilated fume hood.

Materials:

-

Acrolein (freshly distilled)

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Anhydrous sodium bicarbonate

-

Anhydrous potassium carbonate

-

Ice-salt bath

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel

Procedure:

-

Preparation of Ethanolic HCl: In a round-bottom flask cooled in an ice-salt bath, saturate a known volume of absolute ethanol with dry hydrogen chloride gas.

-

Reaction: Slowly add freshly distilled acrolein dropwise to the cold, stirred ethanolic HCl solution. Maintain the temperature below 5°C throughout the addition.

-